![molecular formula C16H19FN2O3S B6078680 5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
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Overview
Description
5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It is commonly referred to as EFPI or EFPI-A. This compound has been the subject of extensive research in recent years due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
EFPI acts as a sigma-1 receptor agonist, which means that it binds to this receptor and activates it. This activation leads to the modulation of various signaling pathways in the brain, resulting in the observed physiological effects of EFPI. The exact mechanism of action of EFPI is still under investigation, but it is thought to involve the regulation of calcium ion channels and the modulation of various neurotransmitters.
Biochemical and Physiological Effects
EFPI has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to have anxiolytic and antidepressant effects, as well as the potential to improve memory formation and learning. EFPI has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
EFPI has several advantages for lab experiments, including its high purity level and well-defined mechanism of action. It has also been shown to have a high selectivity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, EFPI has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of EFPI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. EFPI has been shown to have neuroprotective effects in animal models, making it a potential candidate for the development of new therapies for these diseases. Additionally, EFPI may have applications in the treatment of chronic pain and other neurological disorders. Further research is needed to fully understand the potential of this compound and its mechanism of action.
Synthesis Methods
The synthesis method of EFPI involves the reaction of 4-(2-fluorophenylsulfonyl)pyrrolidine with 3-methylisoxazole in the presence of a base. The reaction yields EFPI as a white solid with a high purity level. The synthesis method has been optimized to produce EFPI in large quantities for research purposes.
Scientific Research Applications
EFPI has been the subject of extensive scientific research due to its potential applications in the field of medicine and pharmacology. It has been found to have a high affinity for a specific type of receptor in the brain called the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and memory formation. EFPI has been shown to modulate the activity of this receptor, leading to potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Alzheimer's disease.
properties
IUPAC Name |
5-ethyl-4-[1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-3-14-16(11(2)18-22-14)13-8-6-10-19(13)23(20,21)15-9-5-4-7-12(15)17/h4-5,7,9,13H,3,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCFBDWFKPRMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole |
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